2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine
Description
2-{[1-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a piperidine-pyrrolotriazole hybrid moiety. The molecule combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) with a piperidine scaffold (a six-membered saturated ring containing one nitrogen atom) linked to a bicyclic pyrrolo[2,1-c][1,2,4]triazole system.
For example, compounds like 2-((1-((1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (compound 3) are synthesized by reacting sulfonyl chlorides with piperidin-4-yl-pyrazine intermediates in dry tetrahydrofuran (THF) under basic conditions .
Properties
IUPAC Name |
3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-14-19-20-15(22(14)7-1)11-21-8-3-13(4-9-21)12-23-16-10-17-5-6-18-16/h5-6,10,13H,1-4,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZBWKCZUIZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine (CAS Number: 2380034-35-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a complex heterocyclic structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O, with a molecular weight of approximately 338.41 g/mol. The structure features a pyrazine core linked to a piperidine moiety and a pyrrolo[2,1-c][1,2,4]triazole substituent. The presence of these heterocycles is significant as they are often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyrazine structures exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated efficacy against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
- Antimicrobial Properties : The triazole scaffold is well-known for its antimicrobial activity. Research indicates that modifications to the triazole ring can enhance antibacterial and antifungal properties .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Properties : A study published in Molecules highlighted the synthesis of various triazole-containing compounds and their evaluation against cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity : Research conducted on triazole derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggested that modifications to the triazole ring could enhance efficacy .
- Neuroprotection : A recent study explored the neuroprotective potential of piperidine-based compounds. It was found that these compounds could inhibit oxidative stress-induced neuronal death in cultured neurons .
Comparison with Similar Compounds
Piperidine-Pyrazine Sulfonamides
Compounds such as 2-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (compound 24) share the pyrazine-piperidine backbone but differ in the substituent at the piperidine nitrogen. These derivatives are synthesized via GP1 (General Procedure 1), involving sulfonyl chloride intermediates and piperidin-4-yl-pyrazine hydrochlorides in THF .
Imidazo[1,2-a]pyrazine Derivatives
Compounds like 3a and 4a (imidazo[1,2-a]pyrazines) exhibit similar pyrazine cores but lack the piperidine linker. Their biological activity (e.g., anticancer and antiviral effects) arises from interactions with the hinge region of kinases (e.g., hydrogen bonding with Cys106 and Gly28) . The target compound’s piperidine-pyrrolotriazole extension may enable distinct binding modes, particularly in allosteric sites.
Pyrrolo-Triazole Hybrids
The compound 5-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine () shares the pyrrolotriazole-methyl group but lacks the pyrazine-piperidine framework. This highlights the modularity of pyrrolotriazole in conferring diverse bioactivities depending on the appended substituents .
Table 1. Comparative Analysis of Pyrazine-Piperidine Derivatives
Key Observations :
Synthetic Flexibility : The piperidine-pyrazine core allows diverse substitutions (sulfonamides, pyrrolotriazoles) to fine-tune physicochemical properties (e.g., logP, solubility).
Bioactivity : Sulfonamide derivatives (e.g., compound 24) prioritize synthetic accessibility, while the target compound’s pyrrolotriazole group may improve target engagement via π-π stacking .
Unmet Needs : Biological data for the target compound remain speculative; further enzymatic assays (e.g., kinase inhibition) are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
